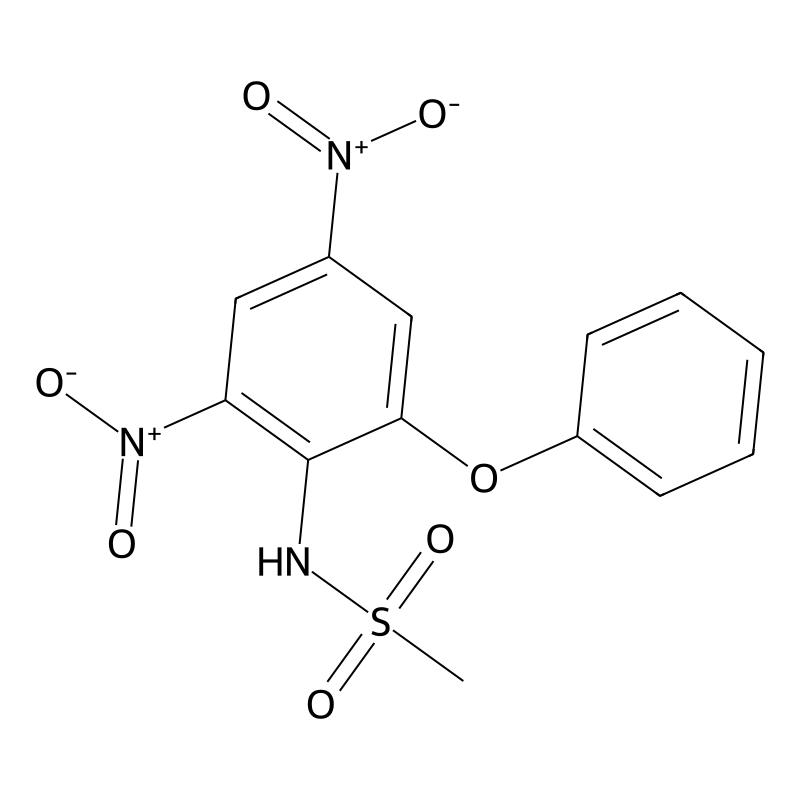

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Analysis

Summary of the Application: Nimesulide Impurity A is used in the pharmaceutical industry for the control of critical quality parameters of the produced formulations . It’s important to develop reliable and rapid methods for this control .

Methods of Application: An analytical method was developed for Nimesulide using a fused core column. Ammonium acetate and methanol were used as mobile phase in the gradient elution at a detection wavelength 230 nm . The method was validated for specificity, linearity, accuracy, precision, and robustness in compliance with International Conference on Harmonization (ICH) Q2 (R1) .

Results or Outcomes: The precision of the method is <0.4% RSD and correlation coefficient is >0.999 for Nimesulide and all related substances . Accuracy of Nimesulide ranged from 99.3 to 100.4% at assay concentration .

In Silico Toxicity Assessment

Summary of the Application: In silico toxicological investigation of Nimesulide Impurity A is conducted to assess its genotoxicity, LD50, skin sensitization, irritation potential, and carcinogenicity .

Methods of Application: The in silico toxicological investigation was conducted using Derek and TOPKAT software .

Results or Outcomes: The investigation indicated three related impurities (Imp-A, D, and F) had general toxicity risks and skin sensitisation issues .

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is a synthetic compound characterized by its complex molecular structure, which includes a methanesulfonamide group attached to a phenoxyphenyl moiety with dinitro substitutions. The molecular formula for this compound is , and it exhibits notable properties that make it of interest in various chemical and biological studies. Its structure can be represented as follows:

textO2N | C / \ O-Ph N-SO2-CH3 \ Ph

This compound is related to nimesulide, a well-known non-steroidal anti-inflammatory drug (NSAID), and shares some of its pharmacological properties while potentially offering enhanced activity due to the presence of additional nitro groups.

There is no current information available regarding the mechanism of action or any specific biological function associated with N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide.

- Reduction Reactions: Nitro groups can be reduced to amines under specific conditions, leading to derivatives with altered biological activity.

- Acylation: The amino group can participate in acylation reactions, forming various acyl derivatives that may exhibit different pharmacological profiles.

- Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles, allowing for the synthesis of more complex molecules.

This compound is primarily studied for its anti-inflammatory and analgesic properties due to its structural similarity to nimesulide. Research indicates that it may inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which plays a significant role in the inflammatory process. Some studies suggest that derivatives of nimesulide exhibit selective inhibition of cyclooxygenase-2 over cyclooxygenase-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

The synthesis of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide typically involves:

- Starting Materials: The synthesis begins with 2,4-dinitrophenol and phenoxyacetic acid derivatives.

- Formation of the Sulfonamide: The reaction between the phenolic compound and methanesulfonyl chloride leads to the formation of the sulfonamide linkage.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain the final compound in high purity.

Alternative methods may involve modifications of existing sulfonamide derivatives through regioselective reactions to introduce the dinitro group effectively .

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.

- Research: In studies exploring the mechanisms of action of NSAIDs and their interactions with biological targets.

- Chemical Synthesis: As an intermediate for synthesizing other pharmaceutical compounds or chemical probes.

Studies on interaction profiles indicate that N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide interacts with various biological targets, particularly enzymes involved in inflammation pathways. Its interactions may also extend to cellular receptors that mediate pain and inflammatory responses. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Several compounds share structural similarities with N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Nimesulide | Methanesulfonamide with a nitrophenyl group | COX-2 inhibition | Established NSAID with clinical use |

| N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | Amino substitution instead of nitro | Potentially reduced anti-inflammatory activity | More reactive amine functional group |

| N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide | Single nitro group | COX inhibition similar to nimesulide | Less potent than dinitro derivative |

| N-(3-Nitro-4-phenyloxymethyl)benzene-sulfonamide | Different substitution pattern on benzene ring | Varies based on substitution | Explores different pharmacophore |

The uniqueness of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide lies in its dual nitro substitution which may enhance its binding affinity and selectivity towards cyclooxygenase enzymes compared to its analogs .